methyl 2-{[(2S)-3,3,3-trifluoro-2-hydroxypropyl]sulfanyl}benzenecarboxylate
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Overview
Description
Methyl 2-{[(2S)-3,3,3-trifluoro-2-hydroxypropyl]sulfanyl}benzenecarboxylate is an organic compound notable for its combination of functional groups. The trifluoromethyl group imparts unique chemical properties, making it a significant molecule in various scientific and industrial applications.
Preparation Methods
Synthetic routes and reaction conditions: The synthesis typically involves the introduction of the trifluoromethyl group, followed by subsequent functionalization. One common route is:
Preparation of 3,3,3-trifluoro-2-hydroxypropyl thiol.
Coupling this intermediate with methyl benzenecarboxylate under mild conditions to ensure the retention of the stereochemistry. Industrial production methods: Large-scale production mirrors lab-scale synthesis but emphasizes efficiency, yield, and purity. This might involve continuous flow reactors for better control over reaction parameters and scaling up the reagent quantities proportionally.
Chemical Reactions Analysis
Types of reactions it undergoes:
Oxidation: : May oxidize to form sulfoxides or sulfones.
Reduction: : Possible reduction of the ester group to alcohol.
Substitution: : The trifluoromethyl group can undergo nucleophilic substitution. Common reagents and conditions:
Oxidation: : Hydrogen peroxide in the presence of a catalyst.
Reduction: : Lithium aluminium hydride or sodium borohydride.
Substitution: : Use of strong nucleophiles under acidic or basic conditions. Major products formed: Depending on the reaction, products like sulfoxides, sulfones, alcohol derivatives, or substituted benzene derivatives can be formed.
Scientific Research Applications
Methyl 2-{[(2S)-3,3,3-trifluoro-2-hydroxypropyl]sulfanyl}benzenecarboxylate plays a role in:
Chemistry: : As a building block in organic synthesis, especially for producing fluorinated compounds.
Biology: : Studying enzyme interactions due to its unique structure.
Medicine: : Potential use in drug development for its trifluoromethyl group's bioisosteric properties.
Industry: : Used in the manufacture of specialty chemicals and materials.
Mechanism of Action
The compound's activity often relates to its ability to interact with biological macromolecules. The trifluoromethyl group enhances binding affinity and selectivity, while the hydroxyl and sulfanyl groups enable versatile chemical reactions. These interactions can modulate enzyme activity or receptor binding.
Comparison with Similar Compounds
Compared to other trifluoromethylated compounds:
Methyl 2-{[(2S)-3,3,3-trifluoro-2-hydroxypropyl]sulfanyl}benzenecarboxylate: has distinct stereochemical properties which can affect its biological activity.
Similar compounds: : Trifluoromethylbenzene derivatives, methyl benzenecarboxylate derivatives, other organosulfur compounds.
And there you have it: an in-depth exploration of this compound, from synthesis to its unique applications. Hope you find this as intriguing as the molecules themselves!
Properties
IUPAC Name |
methyl 2-[(2S)-3,3,3-trifluoro-2-hydroxypropyl]sulfanylbenzoate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11F3O3S/c1-17-10(16)7-4-2-3-5-8(7)18-6-9(15)11(12,13)14/h2-5,9,15H,6H2,1H3/t9-/m1/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CYSVSYZMNULSCR-SECBINFHSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=CC=C1SCC(C(F)(F)F)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)C1=CC=CC=C1SC[C@H](C(F)(F)F)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11F3O3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.27 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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